

# Preliminary Technical Datasheet: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

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## Compound of Interest

Compound Name: 2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride

Cat. No.: B1405413

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This document provides a summary of the known chemical and physical properties of **2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride**. It is intended for researchers, scientists, and drug development professionals. Please note that while this datasheet compiles available information, a complete, in-depth technical guide cannot be fully realized due to the current lack of publicly available experimental data for certain properties, including detailed synthesis protocols and comprehensive analytical spectra.


## Introduction and Chemical Identity

**2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride** is a substituted pyridine derivative. Its structure, featuring a methoxy-substituted pyridine ring and an ethylamine side chain, makes it a valuable building block in medicinal chemistry. It is notably classified within the family of "Protein Degradable Building Blocks," indicating its primary utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality in drug discovery.<sup>[1][2]</sup> PROTACs are heterobifunctional molecules designed to recruit specific proteins to E3 ubiquitin ligases, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The ethylamine group provides a reactive handle for conjugation, typically forming part of the linker component of a PROTAC molecule. The methoxypyridine moiety can influence the

physicochemical properties of the final PROTAC conjugate, such as solubility, cell permeability, and metabolic stability.

Table 1: Compound Identification

Parameter	Value
IUPAC Name	2-(5-methoxypyridin-2-yl)ethanamine;hydrochloride[3]
Synonyms	2-(5-Methoxypyridin-2-yl)ethan-1-amine hydrochloride
CAS Number	1624262-52-7[1][2][3]
Molecular Formula	C8H13ClN2O[1][2][3]
Molecular Weight	188.66 g/mol [1][2]
Chemical Structure	 alt text
InChI=1S/C8H12N2O.ClH/c1-11-8-3-2-7(4-5-9)10-6-8;/h2-3,6H,4-5,9H2,1H3;1H[3]	
SMILES: COC1=CC=C(CCN)N=C1.Cl[3]	

## Physicochemical Properties

Detailed experimental data for the physicochemical properties of **2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride** are not widely available in peer-reviewed literature. The information below is based on data from chemical suppliers.

Table 2: Physicochemical Data

Property	Value	Notes
Appearance	Solid[3]	Typically a white to off-white or pale yellow solid.
Purity	≥95%	Commonly available at this purity level for research purposes.[1][2]
Melting Point	Data not available	As a hydrochloride salt, it is expected to have some solubility in polar solvents like water, methanol, and DMSO. However, experimental values are not published.
Boiling Point	Data not available	
Solubility	Data not available	

## Synthesis and Reactivity

### Synthetic Approach (Proposed)

A specific, detailed, and validated synthesis protocol for **2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride** is not readily available in the public domain. However, a plausible synthetic route can be proposed based on established pyridine chemistry. A common strategy would involve the elaboration of a pre-functionalized pyridine ring.

One potential precursor is 2-amino-5-methoxypyridine. The synthesis of this precursor from 2-amino-5-iodopyridine and sodium methoxide has been described. A multi-step process would then be required to introduce the ethylamine side chain.

Alternatively, synthesis could commence from a 2-chloro-5-methoxypyridine, which could undergo functionalization at the 2-position.

It is critical for researchers to perform their own route scouting and optimization, as a definitive protocol is not published.

## Reactivity Profile

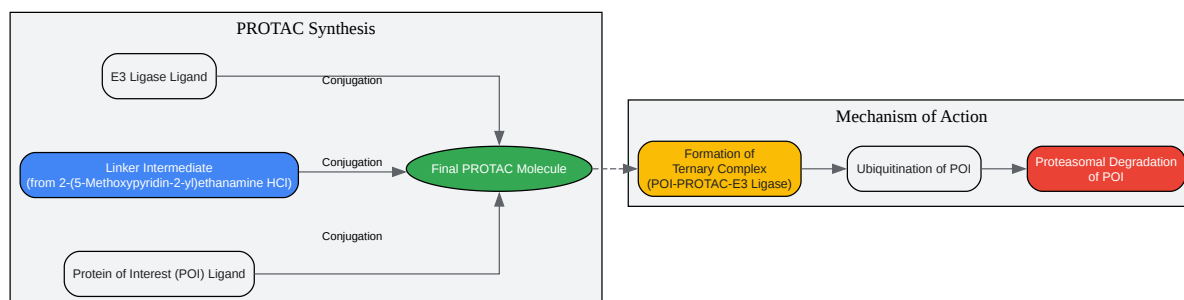
The reactivity of **2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride** is dictated by its primary functional groups:

- **Primary Amine:** The ethylamine moiety is nucleophilic and will readily react with electrophiles. This is the key reactive site for its use in PROTAC synthesis, where it can be acylated with carboxylic acids (often activated as NHS esters or acyl chlorides) or undergo reductive amination with aldehydes to form the linker structure.
- **Pyridine Ring:** The pyridine ring is a heterocyclic aromatic system. The methoxy group is an electron-donating group, which can influence the reactivity of the ring in electrophilic aromatic substitution, though such reactions are less common in the context of its application as a linker building block. The nitrogen atom in the pyridine ring is basic and can be protonated or coordinated to metal centers.

## Applications in Drug Discovery: A PROTAC Linker Building Block

The primary application of this compound is as a structural component for the synthesis of PROTACs. The linker in a PROTAC is a critical element that connects the ligand binding to the protein of interest (POI) and the ligand that recruits an E3 ubiquitin ligase. The nature, length, and composition of the linker significantly impact the efficacy of the resulting PROTAC.

The **2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride** moiety can be incorporated into a variety of linker types, including polyethylene glycol (PEG) chains and alkyl chains, to modulate the physicochemical properties of the PROTAC.



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Caption: Workflow of PROTAC synthesis and mechanism of action.

## Analytical Data

No publicly available experimental spectroscopic data ( $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Mass Spectrometry, IR) for **2-(5-Methoxypyridin-2-yl)ethanamine hydrochloride** has been identified.

For identity confirmation and quality control, it is imperative that researchers acquire their own analytical data. Below is a table of predicted NMR shifts, which should not be used as a substitute for experimental data.

Table 3: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR Data

Nucleus	Predicted Chemical Shift (ppm)
$^1\text{H}$ NMR	Data not available. Expected signals would include aromatic protons on the pyridine ring, a singlet for the methoxy group, and two methylene triplets for the ethylamine chain.
$^{13}\text{C}$ NMR	Data not available. Expected signals would include carbons of the pyridine ring, a methoxy carbon, and two aliphatic carbons from the ethylamine chain.

## Safety, Handling, and Storage

### Hazard Identification

Based on available safety data, this compound is considered hazardous.

- GHS Pictogram: GHS07 (Harmful/Irritant)[3]
- Signal Word: Warning[3]
- Hazard Statements:
  - H302: Harmful if swallowed[3]
  - H332: Harmful if inhaled[3]

### Handling Recommendations

Standard laboratory safety protocols should be strictly followed when handling this compound.

- Work in a well-ventilated area, preferably a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid inhalation of dust.

- Avoid contact with skin and eyes.
- Wash hands thoroughly after handling.

## Storage

- Storage Temperature: Room temperature.[1][2]
- Conditions: Store in a tightly sealed container in a dry and well-ventilated place.

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## References

- 1. CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method - Google Patents [patents.google.com]
- 2. calpaclab.com [calpaclab.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
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